2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide
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Description
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide, also known as ACEA, is a synthetic compound that belongs to the family of pyrimidines. ACEA has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Biological Effects of Related Compounds
The research on related compounds, such as acetamide and formamide derivatives, reveals significant interest in their biological effects, including toxicity and therapeutic potential. For instance, Kennedy (2001) reviewed the toxicology of acetamide and related chemicals, emphasizing their commercial importance and the biological consequences of exposure in humans, highlighting the evolving understanding of their biological responses and environmental toxicology over the years (Kennedy, 2001).
Metabolic Pathways and Toxicology
Investigating the metabolism of compounds with structural similarities, such as aspartame, can provide insights into the metabolic pathways and potential toxicological profiles of "2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide." Research by Ranney Re and Oppermann Ja (1979) on aspartame highlighted its hydrolysis in the gut and subsequent metabolic processing, which may parallel how similar compounds are metabolized and their implications for human health (Ranney Re & Oppermann Ja, 1979).
Potential Therapeutic Applications
The exploration of therapeutic applications for related chemical structures, such as pyrrolobenzimidazoles in cancer treatment, showcases the potential for "2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide" in medicinal chemistry. Skibo (1998) discussed the design, chemistry, cytotoxicity, and antitumor activity of agents based on the pyrrolobenzimidazole ring system, indicating the promise of similar compounds in developing new antitumor agents (Skibo, 1998).
properties
IUPAC Name |
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-3-13-10(2)15(23)21(16(18)20-13)9-14(22)19-8-11-6-4-5-7-12(11)17/h4-7H,3,8-9H2,1-2H3,(H2,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVPHVZZNNJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N(C(=N1)N)CC(=O)NCC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide |
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